

Physical properties of Ethyl bicyclo[3.1.0]hexane-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl bicyclo[3.1.0]hexane-3-carboxylate*

Cat. No.: *B1470498*

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An In-Depth Technical Guide to the Physical Properties of **Ethyl bicyclo[3.1.0]hexane-3-carboxylate**

Introduction

Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a carbocyclic compound featuring a fused cyclopropane and cyclopentane ring system. As a bifunctional molecule containing both a bicyclic core and an ester group, it serves as a versatile chiral synthon and a valuable building block in medicinal chemistry. Its rigid bicyclic scaffold is a key structural motif in the development of selective metabotropic glutamate receptor (mGluR) agonists, which are investigated for their potential in treating central nervous system (CNS) disorders.^[1] Furthermore, its utility extends to the synthesis of PROTACs (PROteolysis TArgeting Chimeras) as a protein degrader building block.^[2]

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of its key physical constants, spectroscopic profile, and the experimental protocols required for their verification, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and storage. The data for **Ethyl bicyclo[3.1.0]hexane-3-carboxylate** is summarized below.

Property	Value	Source(s)
CAS Number	1509328-66-8	[2] [3]
Molecular Formula	C ₉ H ₁₄ O ₂	[2] [4]
Molecular Weight	154.21 g/mol	[5] [6]
Physical Form	Liquid	[6]
Purity (Typical)	≥97%	[2] [5] [6]
Boiling Point	200.4 ± 8.0 °C (at 760 mmHg)	[6]
Flash Point	68.7 ± 6.0 °C	[6]
Storage Temperature	Room Temperature or 4°C	[2] [6]

Note: Density and Refractive Index data are not readily available in published literature and must be determined experimentally.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of **Ethyl bicyclo[3.1.0]hexane-3-carboxylate**. While the exact spectrum depends on the specific isomer and experimental conditions, the following describes the expected characteristic signals based on its structure and data from analogous bicyclo[3.1.0]hexane derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure. Key signals would include:
 - A quartet and a triplet in the upfield region (around 1.25 and 4.15 ppm, respectively) corresponding to the ethyl ester group (-OCH₂CH₃).
 - A series of multiplets in the aliphatic region (approx. 0.5-3.0 ppm) for the protons on the bicyclic core. The protons on the cyclopropane ring are expected to be the most upfield

and will show characteristic geminal and cis/trans couplings. The proton at the C3 position, alpha to the carboxylate, would likely appear as a multiplet around 2.5-3.0 ppm.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum provides a map of the carbon skeleton.
 - A signal for the ester carbonyl carbon (C=O) would be observed significantly downfield, typically in the range of 170-175 ppm.
 - The carbon of the ethyl ester's methylene group (-OCH₂) would appear around 60 ppm.
 - Multiple signals in the upfield region (10-50 ppm) would correspond to the carbons of the bicyclic system, with the cyclopropyl carbons being the most upfield.
 - The ethyl group's methyl carbon (-CH₃) would be found at approximately 14 ppm.
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
 - A strong, sharp absorption band around 1730-1750 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch of the saturated ester.
 - C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic and ethyl groups would appear just below 3000 cm⁻¹.
 - C-O stretching of the ester group would be visible in the fingerprint region, typically around 1150-1250 cm⁻¹.

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties should be verified in the laboratory. The following are standardized, reliable protocols for determining the key physical constants of liquid compounds like **Ethyl bicyclo[3.1.0]hexane-3-carboxylate**.

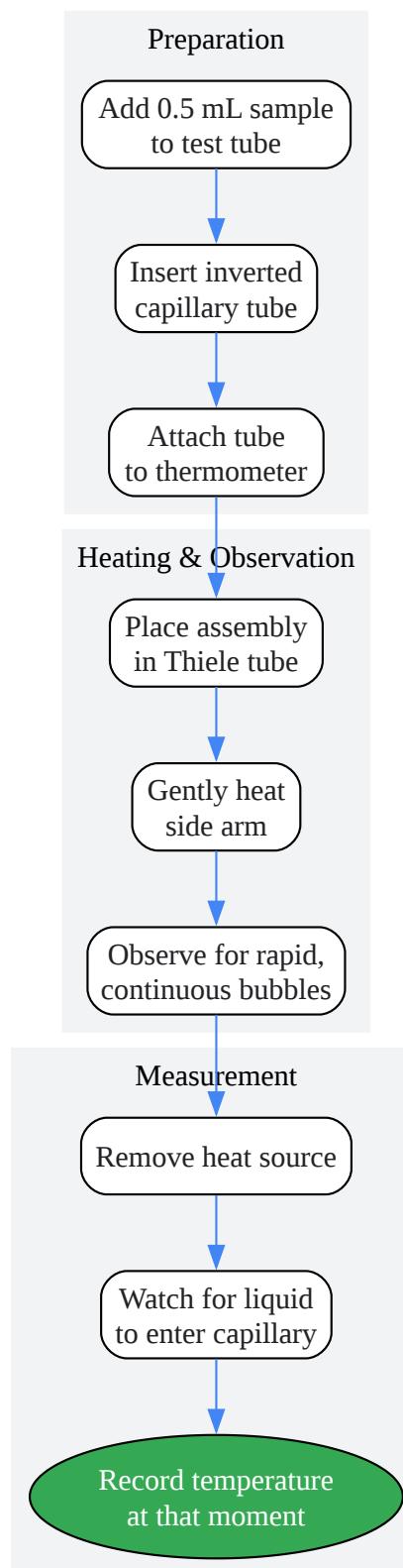
Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a small sample volume, which is crucial when working with valuable synthetic intermediates.^[10] The principle relies on

matching the liquid's vapor pressure with the external pressure.

Methodology:

- **Sample Preparation:** Place approximately 0.5 mL of the liquid into a small test tube (e.g., a 75x12 mm tube).
- **Capillary Tube Insertion:** Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- **Heating:** Insert the assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a micro-burner.[\[10\]](#)[\[11\]](#)
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed.
- **Measurement:** Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[\[12\]](#) Record this temperature.

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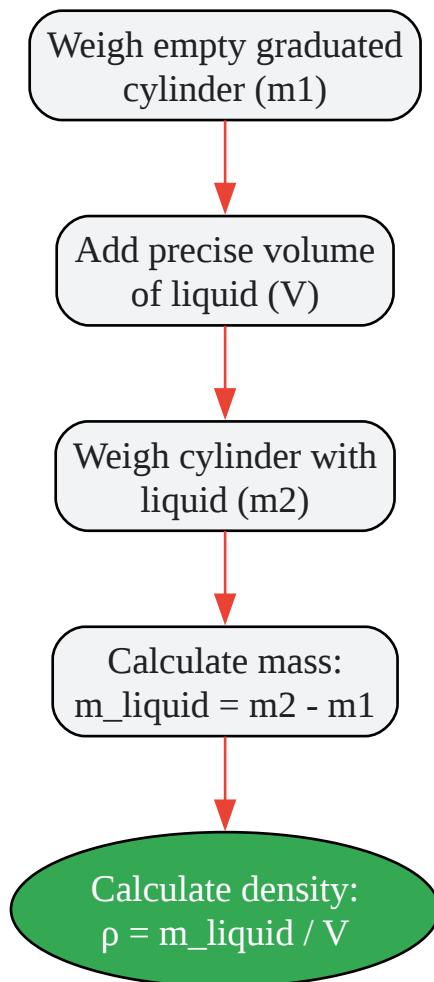
Caption: Workflow for Boiling Point Determination.

Protocol for Density Measurement (Volumetric Method)

Density (ρ) is a fundamental property defined as mass per unit volume. This protocol provides a straightforward method using standard laboratory equipment.[13][14]

Methodology:

- Initial Mass: Place a clean, dry graduated cylinder (e.g., 10 mL) on a digital balance and tare it, or record its mass (m_1).[15]
- Volume Measurement: Carefully add a precise volume of **Ethyl bicyclo[3.1.0]hexane-3-carboxylate** to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
- Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m_2).
- Calculation:
 - Calculate the mass of the liquid: $m_{\text{liquid}} = m_2 - m_1$.
 - Calculate the density using the formula: $\rho = m_{\text{liquid}} / \text{Volume}$.
- Replication: Repeat the measurement 2-3 times and average the results for accuracy.



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Caption: Workflow for Density Measurement.

Protocol for Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is highly characteristic of a pure compound. It is temperature-dependent, so measurements are typically standardized to 20°C or 25°C.[16]

Methodology:

- Instrument Preparation: Turn on the Abbe refractometer and the attached water bath or Peltier temperature controller, setting it to the desired temperature (e.g., 20°C).

- Calibration: Clean the prism surfaces with ethanol or acetone and a soft lens tissue. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Sample Application: Place 1-2 drops of **Ethyl bicyclo[3.1.0]hexane-3-carboxylate** onto the lower prism surface.
- Measurement: Close the prisms and turn on the light source. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and intersect the crosshairs.
- Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken.[17]
- Cleaning: Thoroughly clean the prisms immediately after use.

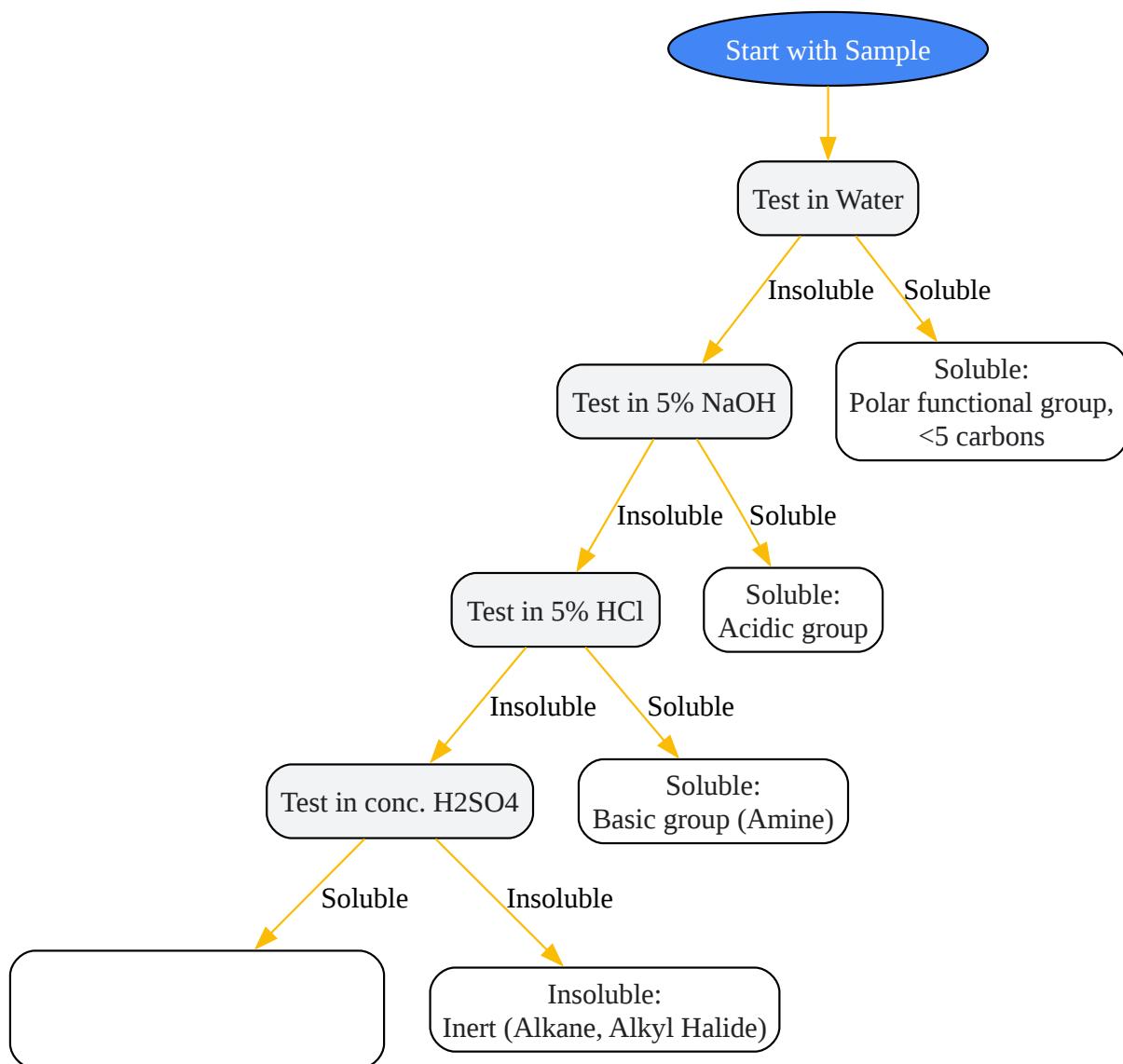
Protocol for Qualitative Solubility Testing

Solubility provides critical insights into the polarity and functional groups present in a molecule. A systematic approach is used to classify the compound.[18][19]

Methodology:

- Initial Test (Water): In a small test tube, add ~20 mg of the compound to 0.5 mL of deionized water. Shake vigorously. If it dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper.[20] Given its structure (an ester with 9 carbons), it is expected to be insoluble in water.
- Acid/Base Tests (if water-insoluble):
 - 5% NaOH: To a fresh sample, add 0.5 mL of 5% NaOH solution. Shake well. Solubility indicates an acidic functional group. Esters can hydrolyze in NaOH, especially with heating, but typically do not dissolve in cold, dilute base.
 - 5% NaHCO₃: To a fresh sample, add 0.5 mL of 5% NaHCO₃ solution. This is a weaker base used to distinguish strong acids (like carboxylic acids) from weak acids. No solubility is expected.

- 5% HCl: To a fresh sample, add 0.5 mL of 5% HCl solution. Shake well. Solubility indicates a basic functional group (e.g., an amine). No solubility is expected.
- Strong Acid Test: If the compound is insoluble in all the above, test its solubility in cold, concentrated sulfuric acid (H_2SO_4). Compounds containing oxygen (like esters) are typically soluble in concentrated H_2SO_4 due to protonation.^[20] This test should yield a positive result.



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Caption: Logical Flow for Solubility Classification.

Conclusion

Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a liquid at room temperature with a boiling point just over 200°C. Its structural features, confirmed through spectroscopic analysis, make it an important intermediate in synthetic chemistry. While key physical data like density and refractive index require experimental determination, the standardized protocols provided in this guide offer a robust framework for their accurate measurement. A comprehensive characterization of these physical properties is the foundation for reliable and reproducible research and development.

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